

Physicochemical Properties of 4-Buta-1,3-diynylpyridine: A Technical Overview

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Compound of Interest

Compound Name: 4-Buta-1,3-diynylpyridine

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Disclaimer: Direct experimental data on the physicochemical properties, synthesis, and biological activity of **4-buta-1,3-diynylpyridine** is limited in publicly available scientific literature. This guide provides a comprehensive overview of available data for structurally related compounds and outlines general synthetic approaches. All quantitative data for related compounds are presented for comparative purposes and should not be considered as experimentally determined values for **4-buta-1,3-diynylpyridine**.

Core Physicochemical Data

Due to the absence of direct experimental data for **4-buta-1,3-diynylpyridine**, we present computed data for the closely related and more extensively documented compound, 1,4-di(pyridin-4-yl)buta-1,3-diyne. This symmetrical molecule provides a useful reference point for understanding the potential properties of its mono-pyridyl analogue.

Table 1: Computed Physicochemical Properties of 1,4-Di(pyridin-4-yl)buta-1,3-diyne

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ N ₂	PubChem[1]
Molecular Weight	204.23 g/mol	PubChem[1]
XLogP3-AA (Predicted)	2.2	PubChem[1]
Topological Polar Surface Area (TPSA)	25.78 Å ²	ChemScene[2]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	ChemScene[2]
Monoisotopic Mass	204.068748264 Da	PubChem[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of pyridyl-butadiyne derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

General Synthetic Approach: Sonogashira Coupling

The synthesis of **4-buta-1,3-diynylpyridine** would likely proceed via a Sonogashira coupling between a protected butadiyne and a 4-halopyridine, or by coupling 4-ethynylpyridine with a suitable partner. 4-Ethynylpyridine itself can be synthesized from 4-bromopyridine and a protected acetylene source, followed by deprotection.[3]

A general experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of **4-buta-1,3-diynylpyridine**, is as follows:

Materials:

- 4-Halopyridine (e.g., 4-iodopyridine or 4-bromopyridine)
- Terminal alkyne (e.g., a protected derivative of buta-1,3-diyne)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) salt (e.g., CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

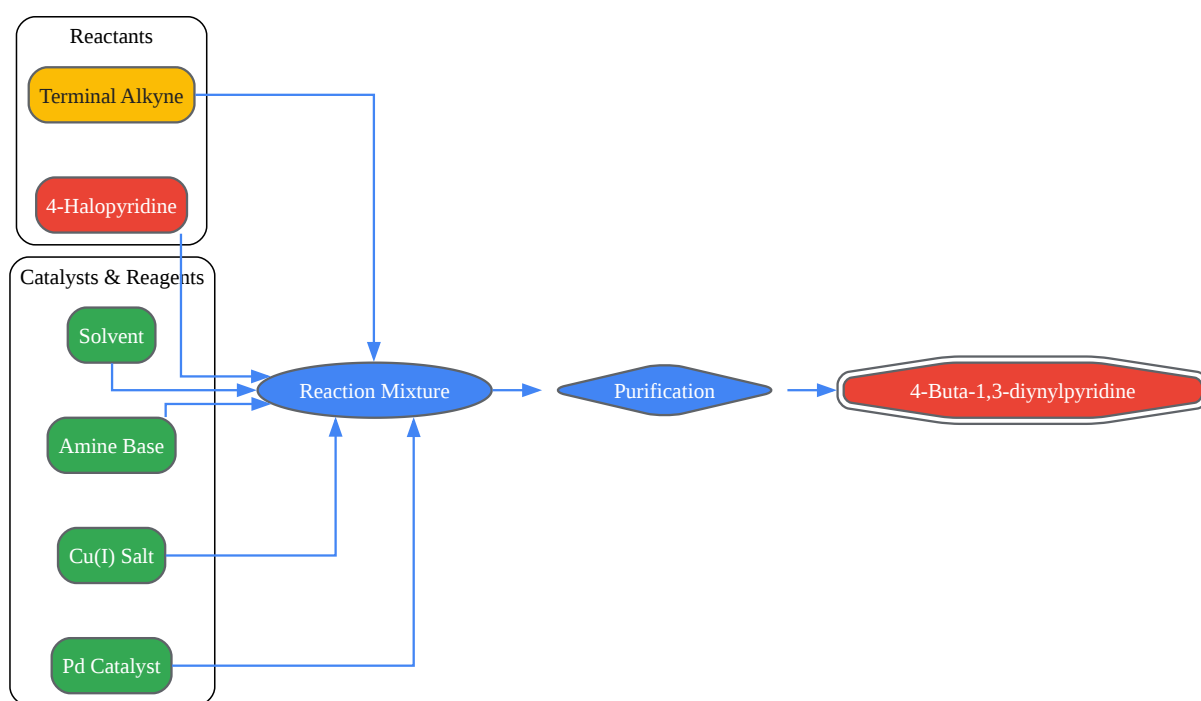
- To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyridine, palladium catalyst, and copper(I) salt.
- Dissolve the reactants in the anhydrous solvent.
- Add the amine base to the reaction mixture.
- Slowly add the terminal alkyne to the stirring reaction mixture.
- The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.
- The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography on silica gel to yield the desired **4-buta-1,3-diynylpyridine**.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the $\text{C}\equiv\text{C}$ triple bonds.

Logical Workflow for Synthesis



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Caption: General workflow for the Sonogashira coupling to synthesize **4-Buta-1,3-diynylpyridine**.

Biological Activity and Signaling Pathways

Currently, there are no published studies specifically investigating the biological activity, cytotoxicity, or mechanism of action of **4-buta-1,3-diynylpyridine**. Research into the biological effects of pyridine derivatives is an active area, with various analogues exhibiting a range of

activities, including anticancer and antimicrobial properties. However, a direct correlation of these activities to **4-buta-1,3-diynylpyridine** cannot be made without specific experimental evidence.

Future research in this area would be valuable to determine the potential of **4-buta-1,3-diynylpyridine** as a lead compound in drug discovery. Initial studies would likely involve in vitro screening against various cell lines to assess its cytotoxic and antiproliferative effects. Subsequent investigations could then focus on elucidating its mechanism of action and identifying any specific signaling pathways that are modulated by the compound.

Conclusion

This technical guide provides an overview of the currently available information related to the physicochemical properties of **4-buta-1,3-diynylpyridine**. While direct experimental data for this specific compound is scarce, information on the closely related 1,4-di(pyridin-4-yl)buta-1,3-diyne and general synthetic methodologies provide a foundation for future research. The Sonogashira coupling represents a viable route for the synthesis of **4-buta-1,3-diynylpyridine**, which would enable further investigation into its physical, chemical, and biological properties. The exploration of its biological activity remains a key area for future studies to unlock its potential in medicinal chemistry and drug development.

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